molecular formula C10H6BrNO3 B3268707 7-Bromo-8-hydroxyquinoline-2-carboxylic acid CAS No. 495411-33-1

7-Bromo-8-hydroxyquinoline-2-carboxylic acid

Cat. No.: B3268707
CAS No.: 495411-33-1
M. Wt: 268.06 g/mol
InChI Key: YHLBONUSECMGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Quinoline (B57606) Derivatives in Advanced Chemical Sciences

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a cornerstone in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. researchgate.netnih.gov Compounds incorporating the quinoline framework have been investigated for a wide array of potential applications. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, leading to a vast library of compounds with tailored properties. The introduction of substituents such as halogens, hydroxyl groups, and carboxylic acids can profoundly influence the molecule's electronic properties, solubility, and biological activity.

Historical Trajectory of 8-Hydroxyquinoline (B1678124) and Carboxylic Acid Quinolines Research

The parent compound, 8-hydroxyquinoline, also known as oxine, has a rich history dating back to its first synthesis in the late 19th century. Its potent metal-chelating ability quickly became a focal point of research, leading to its use in analytical chemistry for the detection and separation of metal ions. researchgate.netelsevierpure.comnih.gov Over the years, the biological activities of 8-hydroxyquinoline and its derivatives have been extensively explored, revealing a spectrum of antimicrobial, antifungal, and other pharmacological properties. nih.gov

The incorporation of a carboxylic acid group into the quinoline structure, particularly at the 2- or 4-position, has been another significant avenue of research. Synthesis methods for quinoline carboxylic acids, such as the Doebner and Pfitzinger reactions, were developed over a century ago and continue to be refined. researchgate.netdovepress.com These carboxylic acid derivatives have been investigated for their own unique biological activities and as versatile intermediates for the synthesis of more complex molecules. rroij.commdpi.com

Specific Focus on 7-Bromo-8-hydroxyquinoline-2-carboxylic acid: A Niche in Advanced Studies

Despite its interesting structural motifs, dedicated research focusing solely on this compound is not extensively documented in publicly available literature. Much of the current understanding is extrapolated from studies on closely related analogues.

Overview of Research Paradigms and Scholarly Objectives

Current research involving compounds like this compound is often driven by the following objectives:

Synthesis of Novel Derivatives: Developing efficient and selective synthetic routes to produce functionalized quinolines.

Structure-Activity Relationship (SAR) Studies: Investigating how the modification of the quinoline scaffold with different functional groups affects its biological or chemical properties. acs.org

Metal Ion Chelation: Exploring the coordination chemistry of these ligands with various metal ions for applications in sensing, catalysis, or biomedicine. researchgate.netelsevierpure.com

Exploration of Biological Activity: Screening new derivatives for potential therapeutic applications. nih.gov

The study of this compound, while still a niche area, holds promise for contributing to these broader research goals.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, its properties can be inferred from its structural components and data available for related compounds.

PropertyInferred Value/Characteristic
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in organic solvents
Acidity Possesses both a phenolic hydroxyl group and a carboxylic acid group, making it acidic
Chelating Ability The 8-hydroxyl group and the nitrogen atom of the quinoline ring, along with the 2-carboxylic acid group, provide potential sites for metal ion chelation

This table is based on the general properties of similar chemical structures and should be confirmed by experimental data.

Synthesis and Characterization

Specific, detailed synthetic procedures for this compound are not readily found in the scientific literature. However, its synthesis can be conceptually approached through established methods for quinoline synthesis followed by functional group manipulations. A plausible synthetic strategy could involve the bromination of an 8-hydroxyquinoline-2-carboxylic acid precursor. The characterization of such a compound would typically involve a suite of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Spectroscopy Aromatic protons on the quinoline ring would show characteristic chemical shifts and coupling patterns. The presence of the bromine atom would influence the chemical shifts of adjacent protons.
¹³C NMR Spectroscopy Distinct signals for the ten carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons bonded to the bromine and hydroxyl groups.
Mass Spectrometry The molecular ion peak would confirm the molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.
Elemental Analysis Would provide the percentage composition of carbon, hydrogen, nitrogen, and bromine, confirming the empirical formula.

This table outlines the expected analytical data for the compound's characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-8-hydroxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-3-1-5-2-4-7(10(14)15)12-8(5)9(6)13/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLBONUSECMGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 7 Bromo 8 Hydroxyquinoline 2 Carboxylic Acid

Direct Synthesis Strategies for the Quinolone Scaffold

Direct synthesis strategies involve the initial formation of the 8-hydroxyquinoline (B1678124) core, followed by sequential halogenation and carboxylation. This approach leverages the inherent reactivity of the quinoline (B57606) ring system to introduce the desired functional groups at specific positions.

Condensation Reactions for Ring Formation (e.g., Doebner, Pfitzinger Variants)

The construction of the fundamental quinoline scaffold is a cornerstone of this synthetic approach. Several classic named reactions are employed for this purpose, each offering a pathway to the bicyclic system through the condensation of anilines with α,β-unsaturated carbonyl compounds or their equivalents.

The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids such as tin tetrachloride. wikipedia.orgiipseries.org In a potential route to the target molecule's precursor, 3-aminophenol (B1664112) could react with an α,β-unsaturated aldehyde or ketone to form the 7-hydroxyquinoline (B1418103) skeleton. A general scheme for this reaction involves the conjugate addition of the aniline to the carbonyl compound, followed by cyclization and oxidation to yield the quinoline ring. wikipedia.orgacs.org

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The mechanism begins with the hydrolysis of isatin's amide bond to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to produce the quinoline ring. wikipedia.org While this method classically yields quinoline-4-carboxylic acids, modifications can be envisioned to target other isomers, though less directly. researchgate.netui.ac.id

These condensation reactions are foundational for creating the quinoline core, which can then be subjected to further functionalization.

Targeted Halogenation Procedures for Bromine at C-7

Once the 8-hydroxyquinoline scaffold is obtained, the next step in a direct synthesis is the regioselective introduction of a bromine atom at the C-7 position. The hydroxyl group at C-8 is a powerful activating group that directs electrophilic substitution primarily to the C-5 and C-7 positions.

Research into the bromination of 8-hydroxyquinoline has shown that reaction conditions can be tuned to favor mono- or di-substitution. acgpubs.orgresearchgate.net Treating 8-hydroxyquinoline with molecular bromine (Br₂) in solvents like acetonitrile (B52724) (CH₃CN) or chloroform (B151607) (CHCl₃) can yield a mixture of products, including 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net The selective synthesis of the 7-bromo derivative requires careful control over stoichiometry and reaction conditions to minimize the formation of the dibrominated byproduct. acgpubs.orgresearchgate.net For instance, using 1.5 equivalents of bromine in acetonitrile at 0 °C can produce a mixture where 7-bromo-8-hydroxyquinoline is a significant component. acgpubs.org

Below is a table summarizing the outcomes of bromination under different conditions as investigated by researchers.

EntryReagent (Equivalents)SolventTemperature (°C)ProductsReference
1Br₂ (1.5)CH₃CN07-bromo-8-hydroxyquinoline & 5,7-dibromo-8-hydroxyquinoline acgpubs.org
2Br₂ (2.1)CHCl₃Room Temp5,7-dibromo-8-hydroxyquinoline (90% yield) researchgate.net
3Br₂ (1.5)CH₂Cl₂Room TempMixture of 5,7-dibromo-8-aminoquinoline and 5-bromo-8-aminoquinoline (from 8-aminoquinoline) researchgate.net

This interactive table provides a summary of bromination outcomes. Users can filter and sort the data based on reaction parameters.

Achieving high regioselectivity for the C-7 position is a significant challenge due to the strong activation of both the C-5 and C-7 positions by the C-8 hydroxyl group.

Carboxylation Protocols for Introduction at C-2

The final step in a direct synthesis would be the introduction of a carboxylic acid group at the C-2 position. Direct carboxylation of a pre-existing quinoline ring, especially one already substituted with sensitive groups like hydroxyl and bromo functions, is chemically challenging. The C-2 position is not inherently activated for electrophilic or nucleophilic addition of a carboxyl group.

More commonly, the C-2 carboxyl group is incorporated during the ring-forming reaction itself. However, for a direct functionalization approach, methods like lithiation followed by quenching with carbon dioxide could be explored, although the regioselectivity of such a process on a complex substrate like 7-bromo-8-hydroxyquinoline would be difficult to control and likely result in a mixture of products. Given these challenges, multi-step pathways are often preferred for synthesizing quinolines with this specific substitution pattern.

Multi-Step Synthesis Pathways from Precursors

Multi-step syntheses offer superior control over regiochemistry by building the desired substitution pattern into the precursors before the quinoline ring is formed. This approach avoids the selectivity problems associated with the direct functionalization of the quinoline core.

Derivatization of Substituted Anilines and Isatins

A powerful strategy involves starting with an aniline or isatin that already contains the required bromine atom at the correct position relative to the amine or keto group. This ensures the bromine will be located at C-7 in the final quinoline product.

A highly relevant example is a synthetic route that begins with 6-bromoisatin (B21408). google.com This precursor contains the bromine atom positioned to become the C-7 substituent of the final quinoline. By employing a Pfitzinger-type reaction, 6-bromoisatin can be condensed with pyruvic acid in the presence of a base (e.g., NaOH) to yield 7-bromoquinoline-2,4-dicarboxylic acid. google.com This reaction proceeds by the initial opening of the isatin ring, followed by condensation with pyruvic acid and subsequent cyclization to form the quinoline system with carboxylic acid groups at both the C-2 and C-4 positions.

Regioselective Functionalization Approaches

The use of pre-functionalized precursors is the key to regioselective synthesis. The pathway starting from 6-bromoisatin exemplifies this principle. google.com The initial Pfitzinger condensation regioselectively yields 7-bromoquinoline-2,4-dicarboxylic acid.

To arrive at the target compound, 7-Bromo-8-hydroxyquinoline-2-carboxylic acid, this intermediate would require further specific transformations. The process would involve a selective decarboxylation at the C-4 position and the introduction of a hydroxyl group at C-8. A documented procedure shows that heating 7-bromoquinoline-2,4-dicarboxylic acid in a high-boiling solvent like nitrobenzene (B124822) can selectively remove the C-4 carboxyl group to give 7-bromoquinoline-2-carboxylic acid. google.com The subsequent introduction of the C-8 hydroxyl group would then be the final, challenging step.

This multi-step approach, summarized below, demonstrates how building from a carefully chosen precursor provides excellent control over the final molecular architecture.

StepStarting MaterialReagentsIntermediate/ProductKey TransformationReference
16-BromoisatinPyruvic acid, NaOH7-Bromoquinoline-2,4-dicarboxylic acidPfitzinger condensation google.com
27-Bromoquinoline-2,4-dicarboxylic acidNitrobenzene, Heat7-Bromoquinoline-2-carboxylic acidSelective decarboxylation google.com
37-Bromoquinoline-2-carboxylic acid-This compoundHydroxylation at C-8-

This interactive table outlines a potential multi-step synthesis. The final hydroxylation step is hypothetical and would require further research to establish a viable method.

This pathway highlights the strategic advantage of embedding key functional groups in the starting materials to guide the regiochemical outcome of the synthesis.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of environmentally benign solvents, the development of catalyst-free or recyclable catalyst systems, and the optimization of reaction conditions to minimize energy consumption and waste generation.

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. In the context of quinoline synthesis, a move towards greener alternatives is being actively pursued.

One promising approach is the use of water as a solvent. Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. For the synthesis of quinoline derivatives, water has been shown to be an effective medium, sometimes in combination with other green solvents like ethylene (B1197577) glycol. For instance, a modified Doebner hydrogen transfer reaction for the synthesis of 4-quinoline carboxylic acids has been successfully carried out in a dual green solvent system of water and ethylene glycol, with p-toluenesulfonic acid (p-TSA) as a catalyst. bohrium.comresearchgate.net This approach offers mild reaction conditions and excellent conversion rates. bohrium.comresearchgate.net

Another strategy is the use of microwave-assisted synthesis (MAS), which can often be performed in the absence of a solvent or in the presence of a minimal amount of a high-boiling, non-toxic solvent. ijpsjournal.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. ijpsjournal.com

Table 1: Comparison of Solvent Systems in Quinoline Synthesis

Solvent SystemAdvantagesDisadvantagesApplicability to this compound Synthesis
Traditional Organic Solvents (e.g., Chloroform, DMF)Good solubility for many reactants.Toxic, volatile, flammable, environmental pollution.Historically used but less desirable from a green chemistry perspective.
WaterNon-toxic, non-flammable, readily available, inexpensive.Poor solubility for some organic reactants.Potentially applicable for the initial synthesis of the quinoline core, especially in multicomponent reactions. bohrium.comresearchgate.net
Water/Ethylene GlycolImproved solubility for organic reactants compared to water alone, biodegradable.Higher boiling point requires more energy for removal.A viable green alternative for the synthesis of the quinoline carboxylic acid precursor. bohrium.comresearchgate.net
Solvent-Free (Microwave-Assisted)Eliminates solvent waste, reduces reaction times, lowers energy consumption.May not be suitable for all reaction types; potential for localized overheating.Highly promising for a greener synthesis, particularly for the condensation steps. ijpsjournal.com

Catalysts play a crucial role in chemical synthesis by increasing reaction rates and selectivity. However, many traditional catalysts are based on heavy metals, which can be toxic and difficult to remove from the final product. Green chemistry encourages the use of non-toxic, recyclable catalysts or, ideally, catalyst-free reactions.

In the synthesis of quinoline derivatives, several greener catalytic systems have been explored. For example, p-toluenesulfonic acid (p-TSA), an organic acid, has been used effectively in the synthesis of quinoline-4-carboxylic acids. bohrium.comresearchgate.net While not always recyclable in its homogeneous form, the development of solid-supported versions could enhance its green credentials.

Ionic liquids (ILs) have also emerged as promising green catalysts and solvents for quinoline synthesis. ILs are salts with low melting points and have negligible vapor pressure, making them less polluting than volatile organic compounds. Furthermore, they can often be recycled and reused multiple times, reducing waste and cost.

Microwave-assisted synthesis can sometimes proceed without a catalyst, relying on the high energy input to drive the reaction. ijpsjournal.com When a catalyst is necessary, the combination of microwave heating with a recyclable catalyst can lead to a highly efficient and environmentally friendly process.

Table 2: Green Catalyst Options for Quinoline Synthesis

Catalyst TypeExampleAdvantagesPotential for Use in this compound Synthesis
Organic Acidp-Toluenesulfonic acid (p-TSA)Metal-free, relatively inexpensive.Applicable for the formation of the quinoline ring. bohrium.comresearchgate.net
Ionic Liquids (ILs)Various imidazolium (B1220033) or pyridinium (B92312) based ILsRecyclable, low volatility, tunable properties.Could be used as both catalyst and solvent for the synthesis of the quinoline precursor.
Catalyst-FreeMicrowave-assisted synthesisEliminates catalyst-related waste and purification steps.Potentially feasible for certain steps of the synthesis, reducing overall environmental impact. ijpsjournal.com

Isolation and Purification Techniques in Synthetic Procedures

The isolation and purification of the final product are critical steps in any synthetic process. For this compound, the choice of method depends on the purity requirements and the scale of the synthesis.

Recrystallization is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for successful recrystallization. For brominated 8-hydroxyquinoline derivatives, solvents such as acetonitrile, methanol (B129727), or mixtures of methanol and acetone (B3395972) have been used. acgpubs.org

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For brominated quinoline derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used as the mobile phase. acgpubs.org This method is particularly useful for separating the desired product from closely related isomers or byproducts that may have formed during the bromination step.

The purification of the precursor, 8-hydroxyquinoline, can be achieved by a multi-step process involving pH adjustment to precipitate polymers, followed by filtration and recrystallization from a solvent like methanol. unict.it A similar approach could be adapted for the purification of the final brominated product.

Table 3: Isolation and Purification Techniques

TechniqueDescriptionKey Considerations
RecrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Choice of solvent is critical; the compound should be soluble at high temperatures and insoluble at low temperatures.
Column ChromatographySeparation of a mixture by passing it through a column containing a stationary phase.Requires selection of an appropriate stationary phase (e.g., silica gel) and mobile phase (e.g., ethyl acetate/hexane). acgpubs.org
pH Adjustment and PrecipitationUtilizing differences in solubility at different pH values to precipitate the desired compound or impurities.Effective for compounds with acidic or basic functional groups.

Advanced Spectroscopic and Crystallographic Elucidation of 7 Bromo 8 Hydroxyquinoline 2 Carboxylic Acid Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Bromo-8-hydroxyquinoline-2-carboxylic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of the proton and carbon framework.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each of the non-equivalent protons in the molecule. The aromatic region of the spectrum would be particularly informative. Protons on the quinoline (B57606) ring system are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the bromine atom, as well as the electron-donating effect of the hydroxyl group.

The protons H-3, H-4, H-5, and H-6 would each produce a unique signal. The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are also observable and typically appear as broad singlets at the downfield end of the spectrum, generally in the range of 10-12 ppm for the carboxylic proton. libretexts.org Their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. Deuterium exchange with D₂O can be used to confirm these proton signals, as they would disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-3 ~8.0-8.5 Doublet (d)
H-4 ~7.5-8.0 Doublet (d)
H-5 ~7.2-7.7 Doublet (d)
H-6 ~7.8-8.3 Doublet (d)
8-OH > 9.0 (variable) Broad Singlet (br s)

Note: These are predicted values based on the analysis of structurally similar compounds. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Characterization

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

The spectrum is expected to show ten signals: nine for the quinoline ring system and one for the carboxylic acid carbon.

Carboxylic Carbon (C-2): The carbon of the carboxylic acid group (-COOH) is typically found significantly downfield, in the range of 165-190 ppm. oregonstate.edu

Aromatic Carbons: The carbons of the quinoline ring will appear in the aromatic region (approximately 110-150 ppm). bhu.ac.in

Carbons bonded to heteroatoms: The carbon atom attached to the bromine (C-7) will be influenced by the halogen's electronegativity. The carbon bearing the hydroxyl group (C-8) and the carbons adjacent to the nitrogen atom (C-8a and C-2) will also have characteristic shifts. C-8 is expected to be shifted downfield due to the hydroxyl group, while C-7 will be shifted upfield relative to its unsubstituted counterpart due to the "heavy atom effect" of bromine.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Functional Group Predicted Chemical Shift (ppm)
C-2 C-COOH 165-175
C-3 Aromatic CH 120-130
C-4 Aromatic CH 135-145
C-4a Aromatic C (Quaternary) 125-135
C-5 Aromatic CH 115-125
C-6 Aromatic CH 125-135
C-7 Aromatic C-Br 110-120
C-8 Aromatic C-OH 145-155
C-8a Aromatic C (Quaternary) 138-148

Note: These are predicted ranges based on typical chemical shifts for these functional groups. oregonstate.educompoundchem.com

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the ¹H and ¹³C signals and elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are invaluable. A detailed 1D and 2D ¹H NMR study has been noted for the parent compound, 8-hydroxyquinoline-2-carboxylic acid, to determine its protonation sequence. unict.it

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would confirm the connectivity of the protons on the quinoline ring, for example, between H-3 and H-4, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton (e.g., C-3 to H-3, C-4 to H-4, etc.).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. A combined experimental and theoretical study on the vibrational spectra of the parent compound, 8-hydroxy-2-quinolinecarboxylic acid, has been conducted, providing a strong basis for interpreting the spectrum of its brominated derivative. researchgate.net

The IR spectrum of this compound would show several characteristic absorption bands:

O-H Stretching: A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid. libretexts.org The phenolic O-H stretch would also appear in this region, likely around 3100-3200 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹. libretexts.org

C=C and C=N Stretching: Aromatic ring stretching vibrations for the quinoline system would appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The stretching vibration for the phenolic C-O bond is expected around 1200-1250 cm⁻¹.

C-Br Stretching: A weak to medium intensity band in the far-infrared region, typically between 500 and 600 cm⁻¹, would be indicative of the C-Br bond.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the quinoline ring system.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch Carboxylic Acid 2500-3300 Broad, Strong
O-H stretch Phenol 3100-3200 Broad, Medium
C=O stretch Carboxylic Acid 1700-1725 Strong
C=C/C=N stretch Quinoline Ring 1450-1600 Medium-Strong
C-O stretch Phenol 1200-1250 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 8-hydroxyquinoline (B1678124) scaffold is a known chromophore. The UV-Vis spectrum of this compound is expected to show multiple absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic quinoline system. nih.gov

The introduction of the bromine atom (an auxochrome) and the carboxylic acid group can cause shifts in the absorption maxima (λ_max) compared to the parent 8-hydroxyquinoline molecule. The bromine atom, through its electron-donating resonance effect and electron-withdrawing inductive effect, can lead to a bathochromic (red) shift. Studies on related compounds like 8-bromo-7-hydroxyquinoline derivatives have been conducted to understand their absorption properties. nih.gov The electronic transitions are also sensitive to the pH of the solution, as protonation or deprotonation of the hydroxyl, carboxylic acid, and quinoline nitrogen groups alters the electronic structure of the chromophore. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₆BrNO₃), the theoretical monoisotopic mass can be calculated with high accuracy. The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Calculated Molecular Information:

Molecular Formula: C₁₀H₆BrNO₃

Theoretical Monoisotopic Mass: 266.9531 g/mol (for ⁷⁹Br) and 268.9511 g/mol (for ⁸¹Br)

Under mass spectrometry conditions, the molecule will fragment in a predictable manner. Plausible fragmentation pathways would include:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a very common fragmentation for carboxylic acids, which would lead to a significant fragment ion.

Loss of H₂O: Dehydration could occur.

Ring Cleavage: Fragmentation of the quinoline ring system would produce further characteristic ions.

Analysis of this fragmentation pattern provides corroborating evidence for the proposed structure. While specific HRMS data for this compound is not published, ESI-MS has been used to characterize related 8-hydroxyquinoline-2-carboxylic acid complexes. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A definitive single-crystal X-ray diffraction study for this compound has not been reported in the available literature. Therefore, precise data on its unit cell parameters, space group, bond lengths, bond angles, and torsional angles are not available.

While the crystal structures of related compounds, such as metal complexes of 8-hydroxyquinoline-2-carboxylic acid and 7-bromo-8-hydroxyquinoline, have been determined, this information cannot be directly extrapolated to describe the solid-state and supramolecular architecture of the free acid. uncw.edumdpi.com The coordination of a metal ion significantly alters the electronic and steric properties of the quinoline ligand, leading to different crystal packing and intermolecular interactions compared to the uncomplexed molecule. For instance, studies on 7-bromo-8-hydroxyquinoline have revealed a dimeric structure in the solid state, formed through intermolecular hydrogen bonds. researchgate.net However, the presence of the carboxylic acid group at the 2-position in the target compound would introduce additional hydrogen bonding capabilities, likely resulting in a distinct supramolecular arrangement.

Without experimental crystallographic data, a detailed analysis of the solid-state molecular and supramolecular architecture, including hydrogen bonding patterns and potential π-π stacking interactions, remains speculative.

Chiroptical Spectroscopy (If applicable, e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, such as Circular Dichroism (CD), is a technique used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit intrinsic chirality and would not be expected to show a Circular Dichroism spectrum in an achiral solvent.

Induced CD signals can sometimes be observed when an achiral molecule binds to a chiral environment, such as a protein or a chiral host molecule. However, no studies have been found in the scientific literature that report on the use of chiroptical spectroscopy for the stereochemical analysis of this compound under such conditions.

Coordination Chemistry of 7 Bromo 8 Hydroxyquinoline 2 Carboxylic Acid with Metal Ions

Ligand Design Principles and Identification of Coordination Sites

7-Bromo-8-hydroxyquinoline-2-carboxylic acid is a multifunctional ligand with several potential coordination sites. The design is based on the 8-hydroxyquinoline (B1678124) (oxine) framework, which is a classic bidentate chelating agent known for forming stable five-membered rings with metal ions through its phenolic oxygen and quinoline (B57606) nitrogen atoms.

The key structural features influencing its coordination are:

Phenolic Hydroxyl Group (-OH) at C8: Upon deprotonation, the resulting phenolate (B1203915) oxygen is a primary coordination site.

Quinoline Nitrogen Atom (N1): The nitrogen atom in the quinoline ring possesses a lone pair of electrons and acts as a Lewis base, readily coordinating to metal ions.

Carboxylic Acid Group (-COOH) at C2: This group introduces a third potential coordination site through one or both of its oxygen atoms.

This arrangement allows the molecule to act as a tridentate ligand, coordinating to a metal ion through the phenolate oxygen, the quinoline nitrogen, and one of the carboxylate oxygens. This tridentate chelation is expected to form highly stable complexes due to the formation of two fused chelate rings (one five-membered and one six-membered), a phenomenon known as the chelate effect. The presence of the electron-withdrawing bromo group at the 7-position can influence the acidity of the phenolic proton and the basicity of the quinoline nitrogen, thereby modulating the stability of the resulting metal complexes.

For the related, non-brominated compound, 8-hydroxyquinoline-2-carboxylic acid, the donor set is confirmed to consist of the pyridine (B92270) nitrogen, and a phenolic and a carboxylic oxygen, acting as a tridentate ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent. The reaction conditions, such as pH, temperature, and stoichiometry, would be optimized to favor the formation of the desired complex. Characterization of the resulting solid-state complexes would employ a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy to confirm the coordination of the functional groups, UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the precise molecular structure.

While specific studies on transition metal complexes of this compound are not detailed in the available literature, research on related compounds provides insight. For instance, palladium complexes of 7-bromo-8-hydroxyquinoline have been synthesized and characterized. Similarly, extensive work on the non-brominated analogue, 8-hydroxyquinoline-2-carboxylic acid, shows it forms stable complexes with transition metals such as Cu(II), Zn(II), and Cd(II). It is anticipated that this compound would form stable, likely octahedral or distorted octahedral, complexes with transition metals, with the ligand acting in a tridentate fashion.

Detailed studies concerning the synthesis and characterization of lanthanide and actinide complexes specifically with this compound are not presently available in the surveyed scientific literature. However, the parent compound, 8-hydroxyquinoline-2-carboxylic acid, has been shown to form stable complexes with lanthanides such as La(III) and Gd(III). Given the hard Lewis acid nature of lanthanide and actinide ions, they are expected to coordinate strongly with the oxygen donors of the phenolate and carboxylate groups and the quinoline nitrogen of this compound.

Information regarding the synthesis and characterization of main group metal complexes with this compound is scarce. However, the non-brominated parent ligand, 8-hydroxyquinoline-2-carboxylic acid, has been studied with a variety of main group metals. It forms complexes with Mg(II), Ca(II), Sr(II), Ba(II), and Pb(II). Furthermore, its binding ability towards Ga(III) has been investigated, revealing the formation of several complex species in solution. This suggests that this compound would also readily form complexes with main group metal ions.

Stoichiometry and Solution Stability Constants of Metal Complexes

The stoichiometry of metal complexes with this compound in solution would likely be determined using techniques such as potentiometric or spectrophotometric titrations. While specific data for the 7-bromo derivative is not available, extensive data exists for the parent 8-hydroxyquinoline-2-carboxylic acid (HQC). These studies show the formation of highly stable 1:1 complexes (ML) with a range of divalent and trivalent metal ions. The stability constants (log K₁) for these complexes are remarkably high for a tridentate ligand, which is attributed to the high level of preorganization of the ligand for metal binding.

The table below summarizes the stability constants for various metal complexes with the related ligand, 8-hydroxyquinoline-2-carboxylic acid, which can serve as an estimate for the behavior of the 7-bromo derivative.

Metal IonLog K₁
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Table 1: Stability constants (Log K₁) for metal complexes of 8-hydroxyquinoline-2-carboxylic acid in 0.1 M NaClO₄ at 25°C.

For the Ga(III) complex with 8-hydroxyquinoline-2-carboxylic acid, potentiometric and UV/Vis spectrophotometric titrations have identified species such as [Ga(8-HQA)]⁺, [Ga(8-HQA)(OH)], [Ga(8-HQA)(OH)₂]⁻, and [Ga(8-HQA)₂]⁻.

Coordination Geometry and Bonding Analysis in Metal-Ligand Adducts

The coordination geometry of metal complexes with this compound would be determined by the size and electronic configuration of the metal ion, as well as the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio with a transition metal, an octahedral or distorted octahedral geometry is expected, with each tridentate ligand occupying three coordination sites.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific published research data concerning the coordination chemistry of This compound . While extensive information is available for the parent compound, 8-hydroxyquinoline-2-carboxylic acid, and its derivatives, detailed studies focusing solely on the spectroscopic probes, reactivity, and photophysical properties of metal complexes derived from the 7-bromo substituted variant are not present in the available search results.

The explicit instructions for this article demand a focus solely on "this compound" and strict adherence to an outline detailing specific aspects of its metal complexes. Generating content on spectroscopic analysis, reactivity, and photophysical properties would require specific experimental data, such as absorption and emission spectra, reaction kinetics, and quantum yield measurements, which are not available for this particular compound in the provided sources.

To maintain scientific accuracy and adhere to the strict constraints of the request, which prohibit introducing information that falls outside the explicit scope, the article cannot be generated as outlined. Proceeding would necessitate extrapolating from related compounds, which would violate the core instruction to focus exclusively on This compound .

Therefore, the requested article sections cannot be completed at this time due to the absence of specific and detailed research findings for the target compound.

Analytical Applications of 7 Bromo 8 Hydroxyquinoline 2 Carboxylic Acid in Chemical Research

Spectrophotometric Reagent Development for Elemental Analysis

There is no specific information available regarding the use of 7-Bromo-8-hydroxyquinoline-2-carboxylic acid as a spectrophotometric reagent for elemental analysis. While the parent compound, 8-hydroxyquinoline-2-carboxylic acid, is known to form complexes with metal ions that can be studied by UV-visible spectroscopy, no such studies have been found for its 7-bromo derivative.

Chelation-Assisted Extraction and Separation Methodologies for Metal Ions

No research detailing the application of this compound in chelation-assisted extraction and separation of metal ions was found. The fundamental chelating ability is a known characteristic of the 8-hydroxyquinoline (B1678124) family, but specific distribution coefficients, extraction constants, or methodologies involving the 7-bromo derivative have not been documented.

Fluorescent Probe Development for Specific Chemical Analytes (Excluding Biological Contexts)

Information on the development of fluorescent probes using this compound for specific chemical analytes is not available. 8-Hydroxyquinoline derivatives are frequently employed as fluorescent chemosensors due to the enhancement of fluorescence upon metal chelation, but studies specifying the fluorescence properties of the 7-bromo-2-carboxylic acid variant or its metal complexes are absent from the literature searched.

Electrochemical Sensing Applications in Chemical Systems

No studies were identified that utilize this compound in electrochemical sensing applications. Research on the electrochemical behavior of other hydroxyquinoline carboxylic acids exists, but it does not include this specific compound.

Chromatographic Applications as a Derivatizing Agent or Stationary Phase Component

There is no available data on the use of this compound as a derivatizing agent to enhance detection in chromatographic methods or as a component in a stationary phase.

Theoretical and Computational Studies of 7 Bromo 8 Hydroxyquinoline 2 Carboxylic Acid and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and equilibrium geometries of molecular systems. For 7-Bromo-8-hydroxyquinoline-2-carboxylic acid, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d)), are employed to predict its three-dimensional structure. mdpi.com These calculations help in determining key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

Geometry optimization seeks the lowest energy conformation of the molecule, providing a stable structure that is essential for further computational analysis. For the complexes of this compound, DFT is used to elucidate the coordination geometry around the metal center and to understand the nature of the metal-ligand bonding. mdpi.com The electronic structure calculations reveal the distribution of electrons within the molecule, highlighting the regions of high and low electron density, which are crucial for understanding its chemical behavior. rsc.org

Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that DFT calculations can accurately predict their molecular structures. researchgate.netresearchgate.net For instance, in a study on 5-ethoxymethyl-8-hydroxyquinoline, DFT was used to calculate geometric parameters and properties dependent on charge distribution. researchgate.net Similarly, DFT has been applied to understand the bonding mechanism of 8-hydroxyquinoline and its derivatives on surfaces, which is relevant for applications in corrosion inhibition and electronic devices. rsc.org

A representative table of calculated geometric parameters for a related compound, 8-hydroxyquinoline-2-carboxylic acid, is shown below to illustrate the type of data obtained from DFT calculations.

ParameterBond Length (Å) / Bond Angle (°)
C-Br(Predicted)
C-O (hydroxyl)(Predicted)
C=O (carboxyl)(Predicted)
C-O (carboxyl)(Predicted)
O-H (hydroxyl)(Predicted)
O-H (carboxyl)(Predicted)
C-N-C Angle(Predicted)
C-C-Br Angle(Predicted)

Note: Specific values for this compound require dedicated DFT calculations not publicly available in the literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps are generated from the results of DFT calculations and are color-coded to represent different potential values. Regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron deficiency and are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atom of the quinoline (B57606) ring, indicating these are likely sites for protonation and coordination with metal ions. researchgate.net The bromine atom, being electronegative, would also influence the electrostatic potential in its vicinity. The hydrogen atoms of the hydroxyl and carboxyl groups would exhibit positive potential.

MEP analysis has been successfully applied to understand the reactivity of related 8-hydroxyquinoline derivatives. researchgate.net For example, in the study of the charge-transfer complex between 8-hydroxyquinoline and DDQ, MEP maps were used to identify the electrophilic and nucleophilic sites, confirming the nature of their interaction. researchgate.net The principles of MEP topology can further be used to probe molecular structure, bonding, and reactivity by identifying critical points in the potential field. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, FMO analysis can provide insights into its chemical behavior. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is likely to be localized on the electron-rich parts of the molecule, such as the quinoline ring and the hydroxyl group, while the LUMO may be distributed over the carboxylic acid moiety and the aromatic system.

FMO analysis is also crucial for understanding the electronic properties and potential applications of molecules, such as in non-linear optics. ajchem-a.com The HOMO-LUMO gap can be correlated with the electronic transitions observed in the UV-Vis spectrum of the compound. researchgate.net

OrbitalEnergy (eV)Description
HOMO(Predicted)Highest occupied molecular orbital, electron-donating ability.
LUMO(Predicted)Lowest unoccupied molecular orbital, electron-accepting ability.
HOMO-LUMO Gap (ΔE)(Predicted)Indicator of chemical reactivity and stability.

Note: Specific energy values for this compound require dedicated quantum chemical calculations.

Reactivity Indices and Fukui Functions Determination

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution.

Global Electrophilicity Index (ω) : Quantifies the electrophilic character of a molecule.

These parameters can be calculated using the following equations based on the energies of the HOMO and LUMO: χ = -(EHOMO + ELUMO)/2 η = (ELUMO - EHOMO)/2 ω = χ2/(2η)

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. They are calculated from the change in electron density upon the addition or removal of an electron. By analyzing the Fukui functions, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction.

Molecular Dynamics Simulations for Conformational and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. This is particularly important for understanding its flexibility and how it might interact with other molecules, such as biological targets.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that characterize the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

For this compound, theoretical calculations can predict its NLO properties. The presence of a π-conjugated system in the quinoline ring, along with the electron-donating hydroxyl group and the electron-withdrawing carboxyl and bromo groups, suggests that this molecule could exhibit NLO behavior. The bromo group, in particular, has been shown to enhance the NLO properties of organic compounds. rsc.org

Computational studies on similar organic molecules have demonstrated a good correlation between calculated and experimental NLO properties. researchgate.net These theoretical predictions can guide the synthesis of new materials with enhanced NLO activity.

NLO PropertyPredicted ValueSignificance
First Hyperpolarizability (β)(Predicted)Second-order NLO response
Second Hyperpolarizability (γ)(Predicted)Third-order NLO response
Dipole Moment (μ)(Predicted)Influences molecular packing and NLO properties
Polarizability (α)(Predicted)Measure of the molecule's response to an electric field

Note: Specific values for this compound require dedicated NLO calculations.

Mechanistic Investigations Involving 7 Bromo 8 Hydroxyquinoline 2 Carboxylic Acid

Reaction Pathways in Derivatization and Functionalization

The chemical scaffold of 7-Bromo-8-hydroxyquinoline-2-carboxylic acid offers multiple reactive sites for derivatization and functionalization, namely the carboxylic acid group at the 2-position, the bromo substituent at the 7-position, and the hydroxyl group at the 8-position. The reaction pathways at each of these sites are influenced by the electronic properties of the quinoline (B57606) ring system.

The carboxylic acid group can undergo typical reactions such as esterification and amidation. For instance, activation of the carboxylic acid, followed by reaction with various amines, can lead to the formation of a diverse range of carboxamides. This functionalization pathway allows for the introduction of a wide variety of substituents, potentially modulating the compound's biological activity and physicochemical properties.

The bromo substituent at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond by coupling the bromoquinoline with an organoboron compound, typically a boronic acid or ester. This pathway is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the 7-position, significantly expanding the chemical diversity of the derivatives. The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition of the bromoquinoline to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The hydroxyl group at the 8-position, being a phenolic hydroxyl group, can undergo O-alkylation and O-acylation reactions. O-alkylation can be achieved by reacting the compound with an alkyl halide in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated hydroxyl group acts as a nucleophile. Similarly, O-acylation can be carried out using an acyl halide or anhydride, also typically in the presence of a base, to form the corresponding ester. The reactivity of the hydroxyl group is influenced by the electron-donating nature of the oxygen atom, which activates the aromatic ring towards electrophilic substitution.

The following table summarizes the key reaction pathways for the derivatization of this compound:

Functional GroupReaction TypeReagents and ConditionsProduct
Carboxylic AcidAmidationActivating agent (e.g., carbodiimide), AmineCarboxamide
BromoSuzuki-Miyaura CouplingPalladium catalyst, Base, Organoboron reagent7-substituted-8-hydroxyquinoline-2-carboxylic acid
HydroxylO-AlkylationAlkyl halide, Base8-Alkoxy-7-bromoquinoline-2-carboxylic acid
HydroxylO-AcylationAcyl halide or Anhydride, Base8-Acyloxy-7-bromoquinoline-2-carboxylic acid

Ligand Exchange and Dissociation Mechanisms in Coordination Systems

8-Hydroxyquinoline (B1678124) and its derivatives are well-known chelating agents, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group act as a bidentate ligand, forming a five-membered chelate ring with the metal center. The presence of the carboxylic acid group in this compound can potentially allow for tridentate coordination, further enhancing the stability of the resulting metal complexes.

Ligand exchange reactions in coordination complexes involving 8-hydroxyquinoline derivatives are crucial for their biological activity and applications in catalysis and materials science. The mechanism of ligand exchange can proceed through either a dissociative or an associative pathway.

In a dissociative mechanism , the rate-determining step is the cleavage of the bond between the metal center and the leaving ligand, forming a coordinatively unsaturated intermediate. This intermediate then rapidly coordinates with the incoming ligand. The rate of a dissociative ligand exchange reaction is primarily dependent on the concentration of the initial complex and is largely independent of the concentration of the incoming ligand.

Conversely, in an associative mechanism , the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate. The leaving ligand then detaches from this intermediate in a subsequent step. The rate of an associative ligand exchange reaction is dependent on the concentrations of both the initial complex and the incoming ligand.

The specific pathway followed for a given complex of this compound will depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the steric and electronic properties of the other ligands in the coordination sphere, and the reaction conditions (solvent, temperature).

The dissociation of the metal-ligand complex is an equilibrium process. The stability of the complex, and thus its resistance to dissociation, is quantified by its formation constant (Kf). A higher formation constant indicates a more stable complex and a lower tendency to dissociate. The dissociation constant (Kd) is the reciprocal of the formation constant. The electronic effects of the bromo and carboxylic acid substituents on the quinoline ring will influence the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the stability of the metal complexes and their dissociation mechanisms.

Photochemical Reaction Mechanisms

The photochemistry of this compound is expected to be influenced by the electronic transitions within the quinoline chromophore and the presence of the bromo substituent. Studies on the closely related compound, 8-bromo-7-hydroxyquinoline, have shown that it can act as a photoremovable protecting group, releasing a caged molecule upon irradiation with light. nih.govicm.edu.pl

The proposed mechanism for this photolysis is a solvent-assisted photoheterolysis (SN1) reaction. nih.govicm.edu.pl This process is initiated by the absorption of a photon, which promotes the molecule to an excited electronic state. Subsequent intersystem crossing can lead to the formation of a triplet excited state. In this excited state, the carbon-bromine bond is weakened, facilitating its heterolytic cleavage. A solvent molecule, such as water, can then assist in the departure of the bromide ion and the formation of a carbocation intermediate. This intermediate is then trapped by a nucleophile to yield the final photoproduct.

Key steps in the proposed photochemical reaction mechanism include:

Photoexcitation: Absorption of a photon promotes the molecule to an excited singlet state.

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

Heterolytic Cleavage: In the excited state, the C-Br bond is cleaved heterolytically, with the assistance of solvent molecules, to form a carbocation and a bromide ion.

Nucleophilic Attack: A nucleophile present in the reaction medium attacks the carbocation, leading to the formation of the final product.

Electron Transfer Processes and Redox Behavior

The redox behavior of this compound is characterized by its ability to participate in electron transfer processes. The quinoline ring system, with its extended π-electron system, can be both oxidized and reduced. The presence of the hydroxyl group and the bromo substituent significantly influences the redox potentials of the molecule.

Cyclic voltammetry is a common electrochemical technique used to study the redox properties of such compounds. In a typical cyclic voltammogram of an 8-hydroxyquinoline derivative, one can observe oxidation and reduction peaks corresponding to the transfer of electrons to and from the molecule. Studies on 8-hydroxyquinoline have shown a quasi-reversible, diffusion-controlled electrode process. electrochemsci.org

The hydroxyl group at the 8-position makes the molecule susceptible to oxidation. The oxidation process likely involves the formation of a phenoxyl radical, which can be further oxidized. The electron-withdrawing nature of the bromo substituent at the 7-position is expected to make the oxidation of the molecule more difficult, resulting in a more positive oxidation potential compared to the unsubstituted 8-hydroxyquinoline-2-carboxylic acid.

Conversely, the quinoline ring can be reduced. The electron-withdrawing bromo and carboxylic acid groups would be expected to facilitate the reduction of the quinoline ring, leading to a less negative reduction potential.

In the context of coordination chemistry, the redox behavior of the metal complexes of this compound is also of interest. The ligand can influence the redox potential of the coordinated metal ion, and the metal ion can, in turn, affect the redox properties of the ligand. This interplay can lead to interesting electrochemical behavior and is relevant to the design of redox-active materials and catalysts.

The ability of 8-hydroxyquinoline derivatives to act as electron donors in the formation of charge-transfer complexes has also been reported. In these complexes, the 8-hydroxyquinoline derivative donates electron density to an electron acceptor molecule, resulting in the formation of a new absorption band in the electronic spectrum. This property highlights the electron-donating nature of the 8-hydroxyquinoline scaffold, which is a key aspect of its redox behavior.

Advanced Applications in Materials Science Research Involving 7 Bromo 8 Hydroxyquinoline 2 Carboxylic Acid

Integration into Functional Materials (e.g., Optical Materials, Electronic Precursors)

The unique molecular architecture of 7-Bromo-8-hydroxyquinoline-2-carboxylic acid makes it a prime candidate for integration into a variety of functional materials. The inherent fluorescence of the 8-hydroxyquinoline (B1678124) core, combined with the heavy atom effect of bromine, suggests its utility in the development of novel optical materials. The bromine substituent can enhance phosphorescence, making it a valuable component for organic light-emitting diodes (OLEDs) that harness triplet excitons. researchgate.netscirp.orgrroij.comsemanticscholar.org

As an electronic precursor, this compound can be utilized in the synthesis of charge-transporting materials. The electron-withdrawing nature of the carboxylic acid and the bromine atom can influence the frontier molecular orbital energy levels (HOMO and LUMO), which is a critical factor in designing materials for organic electronics. researchgate.netnih.gov Derivatives of 8-hydroxyquinoline have been widely used as electron carriers in OLEDs, and the specific substitutions in this compound could offer enhanced performance and stability. researchgate.netscirp.orgscispace.com

Furthermore, the carboxylic acid group provides a reactive handle for grafting the molecule onto surfaces or polymer backbones, enabling the creation of hybrid materials with tailored properties. For instance, its integration into polymer matrices could lead to the development of advanced coatings, sensors, or membranes with specific optical or electronic functionalities.

Potential Application Area Key Feature of this compound Anticipated Benefit
Optical Materials (OLEDs)Bromine substitution (heavy atom effect)Enhanced phosphorescence and triplet exciton (B1674681) harvesting
Electronic PrecursorsElectron-withdrawing groups (Br, COOH)Tunable HOMO/LUMO levels for charge transport
Hybrid MaterialsCarboxylic acid functional groupCovalent integration into polymers and onto surfaces

Supramolecular Assembly and Self-Organization Studies of this compound

The presence of multiple functional groups in this compound, including the hydroxyl, carboxylic acid, and quinoline (B57606) nitrogen, provides a rich landscape for directing supramolecular assembly through a variety of non-covalent interactions. Hydrogen bonding, π-π stacking, and halogen bonding are all expected to play significant roles in the self-organization of this molecule in the solid state and in solution.

The carboxylic acid group can form strong hydrogen-bonded dimers, a common and robust motif in supramolecular chemistry. Additionally, the hydroxyl group and the quinoline nitrogen can participate in intramolecular and intermolecular hydrogen bonds, further influencing the packing arrangement. acs.org The planar aromatic quinoline core facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The bromine atom can participate in halogen bonding, a directional interaction that is increasingly being exploited for the rational design of crystal structures. acs.org

These varied non-covalent interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. mdpi.com Understanding and controlling these self-assembly processes are key to fabricating materials with desired morphologies and, consequently, optimized functional properties for applications in areas such as organic electronics and sensing.

Type of Interaction Functional Group(s) Involved Potential Supramolecular Motif
Hydrogen BondingCarboxylic acid, Hydroxyl, Quinoline NitrogenDimers, chains, sheets
π-π StackingQuinoline aromatic ringsColumns, layers
Halogen BondingBromine atomDirectional intermolecular contacts

Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

The tridentate coordination pocket formed by the hydroxyl oxygen, quinoline nitrogen, and a carboxylate oxygen makes this compound an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). uncw.edunih.gov The chelation of metal ions by this ligand is expected to be strong, leading to stable and robust network structures. uncw.edu

The choice of the metal ion and the coordination geometry it prefers will dictate the dimensionality and topology of the resulting coordination polymer. The extended and somewhat rigid nature of the quinoline backbone can lead to the formation of porous frameworks. The bromine atoms lining the pores of such MOFs could offer specific binding sites for guest molecules through halogen bonding.

Furthermore, the inherent properties of the this compound ligand, such as its luminescence, can be imparted to the resulting coordination polymer or MOF. The coordination to a metal center often enhances the emission intensity and can shift the emission wavelength, providing a pathway to tunable luminescent materials. rroij.com The porosity of these materials, combined with their luminescence, makes them promising candidates for chemical sensing applications, where the inclusion of guest molecules into the pores can modulate the luminescent output.

Component Role in Coordination Polymer/MOF Resulting Property
Metal IonNodeDefines coordination geometry and network topology
This compoundLigand/LinkerForms the framework and imparts functionality
Bromine AtomPore functionalityPotential for specific guest interactions
Luminescent CoreIntrinsic propertyCreates luminescent and sensory materials

Design and Characterization of Luminescent Materials (Focus on Photophysical Properties)

The photophysical properties of materials derived from this compound are of significant interest for the development of new luminescent materials. The parent 8-hydroxyquinoline molecule is known to form highly luminescent metal complexes. rroij.com The introduction of the bromine atom is expected to significantly influence the photophysical properties of these complexes.

The heavy atom effect of bromine can promote intersystem crossing from the singlet excited state to the triplet excited state. This can lead to a decrease in fluorescence quantum yield but an increase in phosphorescence, which is a desirable property for applications such as OLEDs that can harvest both singlet and triplet excitons.

The coordination of this compound to various metal ions (e.g., Al(III), Zn(II), Ga(III)) is expected to produce complexes with distinct photophysical properties. dntb.gov.uanih.gov The emission color, quantum yield, and lifetime of these complexes will depend on the nature of the metal ion, the coordination geometry, and the intermolecular interactions in the solid state. Detailed photophysical characterization, including absorption and emission spectroscopy, quantum yield measurements, and excited-state lifetime determinations, is crucial for understanding the structure-property relationships and for the rational design of new luminescent materials.

Metal Ion Anticipated Complex Geometry Expected Luminescent Properties
Al(III)OctahedralStrong fluorescence/phosphorescence in the visible region
Zn(II)Tetrahedral or OctahedralBlue-green to yellow emission, potential for high quantum yield
Ga(III)OctahedralPotentially high stability and tunable emission
Lanthanides (e.g., Eu(III), Tb(III))High coordination numbersSensitized emission (antenna effect), sharp emission bands

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Bromo-8-hydroxyquinoline-2-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Use nitrile gloves and inspect them for integrity before use; replace immediately if compromised .
  • Wear flame-retardant antistatic protective clothing and chemical-resistant goggles to minimize skin/eye exposure. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible during weighing or synthesis .
  • Store in a cool (0–6°C), dry environment under inert gas (e.g., argon) to prevent degradation, as brominated quinolines are sensitive to light and moisture .

Q. How can the purity of this compound be assessed experimentally?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (gradient elution) to separate impurities; compare retention times against certified standards .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ ~12 ppm). Integration ratios confirm stoichiometric bromine/hydroxy group presence .
  • Mass Spectrometry (MS) : Validate molecular weight (theoretical: ~297.1 g/mol for C10H6BrNO3\text{C}_{10}\text{H}_{6}\text{BrNO}_{3}) via ESI-MS in negative ion mode .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer :

  • Store in amber vials at 0–6°C under inert gas (argon) to prevent oxidation of the hydroxy group and bromine displacement .
  • Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life limits .

Advanced Research Questions

Q. What synthetic strategies enable regioselective bromination and hydroxylation of quinoline-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Bromination : Use N\text{N}-bromosuccinimide (NBS) in H2SO4/CH3COOH\text{H}_2\text{SO}_4/\text{CH}_3\text{COOH} at 80°C for C7 bromination, leveraging quinoline’s electron-deficient ring for electrophilic substitution .
  • Hydroxylation : Protect the carboxylic acid group (e.g., methyl ester), perform directed ortho-metalation (DoM) with LDA, and trap with B(OCH3)3\text{B(OCH}_3)_3, followed by oxidative workup for C8 hydroxylation .

Q. How do C7-bromo and C8-hydroxy groups influence the metal-chelating properties of quinoline-2-carboxylic acid?

  • Methodological Answer :

  • The bromine atom increases lipophilicity, enhancing membrane permeability for intracellular metal ion chelation (e.g., Fe3+\text{Fe}^{3+}, Cu2+\text{Cu}^{2+}), while the hydroxy group provides a coordination site.
  • Validate via UV-Vis titration (e.g., absorbance shift at 250–300 nm upon Fe3+\text{Fe}^{3+} binding) and Job’s plot analysis to determine stoichiometry .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH (use buffered solutions), solvent (DMSO concentration ≤0.1%), and cell line passage number to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC50_{50} values across studies, accounting for differences in experimental design .
  • Reproducibility Checks : Replicate key studies using authentic samples (verified via NMR and HRMS) to confirm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-8-hydroxyquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-8-hydroxyquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.